N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves several steps:
Chlorosulfonation: 2,5-dichlorothiophene is reacted with chlorosulfonic acid in the presence of thionyl chloride to form a sulfonyl chloride intermediate.
Acylation: The sulfonyl chloride is then acylated with methylamine in chloroform to produce a sulfonamide.
Carboxylation: The sulfonamide undergoes carboxylation with carbon dioxide and butyllithium in ether to yield a carboxylic acid.
Esterification: The carboxylic acid is esterified with methanol in the presence of phosphorus pentachloride to form a methyl ester.
Cyclization: The methyl ester is cyclized with sodium methoxide to form a thiazine derivative.
Final Reaction: The thiazine derivative is reacted with 2-aminopyridine in xylene to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Halogen substitution reactions can occur at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of thiazine derivatives.
Biology: Investigated for its anti-inflammatory and analgesic effects in various biological models.
Medicine: Used in clinical research for the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, it does not inhibit 5-lipoxygenase, thus not affecting leukotriene synthesis .
Comparison with Similar Compounds
Similar Compounds
Piroxicam: Another oxicam derivative with similar anti-inflammatory and analgesic properties.
Meloxicam: A selective COX-2 inhibitor with fewer gastrointestinal side effects.
Tenoxicam: Known for its long half-life and once-daily dosing.
Uniqueness
N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its balanced inhibition of COX-1 and COX-2, providing effective pain relief with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs .
Properties
Molecular Formula |
C22H19ClN2O3S |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H19ClN2O3S/c1-13-8-9-16(12-19(13)23)24-22(26)15-10-14(2)21-18(11-15)17-6-4-5-7-20(17)29(27,28)25(21)3/h4-12H,1-3H3,(H,24,26) |
InChI Key |
SLCVOGZSLACPKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C)Cl |
Origin of Product |
United States |
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